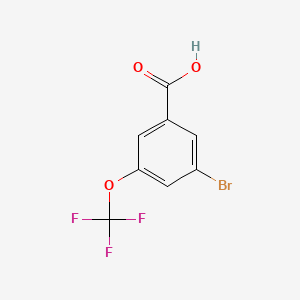

3-Bromo-5-(trifluoromethoxy)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-5-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O3/c9-5-1-4(7(13)14)2-6(3-5)15-8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYWFMHKHBDYTKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)(F)F)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382337 | |

| Record name | 3-Bromo-5-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

453565-90-7 | |

| Record name | 3-Bromo-5-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-(trifluoromethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromo-5-(trifluoromethoxy)benzoic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-Bromo-5-(trifluoromethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the CAS Number 453565-90-7, is a halogenated aromatic carboxylic acid. Its structure, featuring a bromine atom and a trifluoromethoxy group on the benzoic acid core, makes it a valuable building block in medicinal chemistry and material science. The trifluoromethoxy group (-OCF₃) is of particular interest in drug design as it can significantly enhance metabolic stability, lipophilicity, and binding affinity of molecules. This guide provides a comprehensive overview of the known chemical properties, synthesis, and analytical methodologies for this compound, tailored for professionals in research and development.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to distinguish this compound from its close structural analog, 3-Bromo-5-(trifluoromethyl)benzoic acid, as data for the two are often conflated in commercial and sometimes academic literature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 453565-90-7 | [1][2] |

| Molecular Formula | C₈H₄BrF₃O₃ | [1][2] |

| Molecular Weight | 285.01 g/mol | [1][2] |

| Appearance | Solid (form not specified) | [3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa | Data not available | |

| Solubility | Data not available |

Synthesis and Reactivity

Synthetic Protocols

A documented method for the synthesis of this compound involves the diazo-deamination of its amino-substituted precursor.

Experimental Protocol: Synthesis from 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid [4]

-

Starting Material: 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid (1.5 g, 5 mmol) is mixed with ethanol (15 mL) and cooled to 0 °C.

-

Acidification: Concentrated sulfuric acid (2.26 g, 10.2 mmol) is added slowly to the mixture.

-

Diazotization: An aqueous solution (1.2 mL) of sodium nitrite (0.38 g, 5.5 mmol) is added dropwise over 1 hour at 0 °C.

-

Reaction Progression: The reaction mixture is allowed to gradually warm to room temperature.

-

Work-up and Purification: (Detailed work-up and purification steps are not provided in the cited source).

This synthetic route provides a targeted method for obtaining the desired compound. The reactivity of the final product is characteristic of substituted benzoic acids and aryl bromides, making it amenable to a variety of organic transformations.

Logical Workflow for the Synthesis of this compound

Caption: Synthesis workflow from the amino precursor.

Analytical Characterization

Table 2: Expected Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons would appear as multiplets or singlets in the aromatic region (δ 7.0-8.5 ppm). The carboxylic acid proton would be a broad singlet at a downfield shift (δ > 10 ppm). |

| ¹³C NMR | Aromatic carbons would resonate in the range of δ 110-150 ppm. The carbonyl carbon of the carboxylic acid would be significantly downfield (δ > 165 ppm). The carbon of the trifluoromethoxy group would appear as a quartet due to coupling with fluorine. |

| FT-IR (cm⁻¹) | Broad O-H stretch from the carboxylic acid (~2500-3300), a strong C=O stretch (~1700), C-O stretch (~1300), and C-Br stretch in the fingerprint region. |

| Mass Spec. | The mass spectrum would show a molecular ion peak and a characteristic isotopic pattern for the bromine atom (M and M+2 peaks of nearly equal intensity). |

Applications in Drug Development and Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of more complex molecules for pharmaceutical applications.[5][6] The trifluoromethoxy group is known to enhance drug-like properties.

This compound and its derivatives have been investigated as inhibitors of monoacylglycerol lipase (MAGL), an enzyme implicated in neurological and inflammatory disorders.[7] MAGL is a key enzyme in the endocannabinoid signaling pathway, and its inhibition can lead to anti-inflammatory and neuroprotective effects.

Signaling Pathway Context: MAGL Inhibition

Caption: Inhibition of the MAGL pathway.

Safety and Handling

Based on available safety data sheets, this compound is classified with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable synthetic intermediate with potential applications in drug discovery, particularly in the development of MAGL inhibitors. While a synthetic route has been identified, a comprehensive public dataset of its physicochemical and spectroscopic properties is still lacking. Further research to fully characterize this compound would be beneficial for its broader application in medicinal chemistry and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. 3-(Trifluoromethyl)benzoic acid(454-92-2) 1H NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. 3-Bromo-5-(trifluoromethyl)benzoic acid | 328-67-6 [sigmaaldrich.com]

- 6. 2-(Trifluoromethyl)benzoic acid(433-97-6) 1H NMR [m.chemicalbook.com]

- 7. 4-(Trifluoromethyl)benzoic acid(455-24-3) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 3-Bromo-5-(trifluoromethoxy)benzoic acid (CAS number 453565-90-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(trifluoromethoxy)benzoic acid is a halogenated aromatic carboxylic acid that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique trifluoromethoxy group imparts desirable properties such as increased metabolic stability and lipophilicity, making it an attractive scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 453565-90-7 | [1] |

| Molecular Formula | C₈H₄BrF₃O₃ | [1] |

| Molecular Weight | 285.01 g/mol | [2] |

| Boiling Point | 290.6°C at 760 mmHg | [2] |

| Density | 1.797 g/cm³ | [2] |

| IUPAC Name | This compound | [2] |

Synthesis and Purification

Synthetic Route

A known synthetic pathway to this compound involves the diazotization of an amino-substituted precursor followed by a Sandmeyer-type reaction. The general workflow for this synthesis is depicted below.

Figure 1: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from a known procedure for the synthesis of this compound.

Materials:

-

4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid

-

Ethanol

-

Concentrated Sulfuric Acid

-

Sodium Nitrite

-

Hypophosphorous acid (50% aqueous solution)

-

Ice

-

Standard laboratory glassware and equipment

Procedure:

-

In a suitable reaction vessel, suspend 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid in ethanol.

-

Cool the mixture to 0°C using an ice bath.

-

Slowly add concentrated sulfuric acid to the cooled suspension while maintaining the temperature at 0°C.

-

Prepare a solution of sodium nitrite in water and add it dropwise to the reaction mixture over a period of 1 hour, ensuring the temperature remains at 0°C.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature.

-

To the resulting diazonium salt solution, add hypophosphorous acid.

-

Stir the reaction mixture at room temperature until the evolution of nitrogen gas ceases.

-

The product can then be isolated by extraction and purified.

Purification Protocol: Recrystallization

General Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution is heated briefly.

-

Hot-filter the solution to remove any insoluble impurities and activated charcoal.

-

Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.

-

Further cooling in an ice bath can maximize the yield of the purified product.

-

Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum.

Spectroscopic Data

While experimental spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three aromatic protons in the region of 7-9 ppm. The exact chemical shifts and coupling constants will be influenced by the bromo, trifluoromethoxy, and carboxylic acid groups.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear downfield (typically >160 ppm), while the aromatic carbons will resonate in the 110-160 ppm range. The carbon attached to the trifluoromethoxy group will show a characteristic quartet due to coupling with the fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

-

A broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carbonyl group of the carboxylic acid, expected around 1700 cm⁻¹.

-

C-O stretching vibrations for the carboxylic acid and the ether linkage of the trifluoromethoxy group.

-

C-Br and C-F stretching vibrations at lower wavenumbers.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (285.01 g/mol ). The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will result in a characteristic M and M+2 pattern for the molecular ion and any bromine-containing fragments. Common fragmentation pathways for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).[5]

Applications in Drug Development

This compound is a valuable building block for the synthesis of biologically active molecules, particularly in the development of kinase inhibitors. The trifluoromethoxy group can enhance a molecule's metabolic stability and ability to cross cell membranes, while the bromo substituent provides a convenient handle for further chemical modifications through cross-coupling reactions.

Role as a Synthetic Intermediate

The bromine atom on the aromatic ring can be readily functionalized using various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents, enabling the rapid generation of libraries of compounds for biological screening. The carboxylic acid group can be converted to amides, esters, or other functional groups to further explore the structure-activity relationship (SAR) of a lead compound.

Potential as a Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a substituted aromatic core that mimics the adenine region of ATP, the natural substrate for kinases. The structural features of this compound make it an attractive starting point for the design of such inhibitors. For example, it can be envisioned as a key component in the synthesis of inhibitors targeting signaling pathways that are frequently dysregulated in cancer, such as the RAS-RAF-MEK-ERK pathway.[6][7]

Figure 2: Role of this compound in a drug discovery workflow.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[7] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a promising building block for the development of new pharmaceuticals, particularly kinase inhibitors. Its unique combination of a reactive bromine atom and a metabolically stable trifluoromethoxy group provides medicinal chemists with a versatile platform for synthesizing diverse compound libraries. Further research into the biological activities of derivatives of this compound is warranted to fully explore its potential in drug discovery.

References

- 1. This compound (453565-90-7) at Nordmann - nordmann.global [nordmann.global]

- 2. westfield.ma.edu [westfield.ma.edu]

- 3. The Recrystallization of Benzoic Acid [sites.pitt.edu]

- 4. 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid [cymitquimica.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Rational design, synthesis, and biological evaluation of Pan-Raf inhibitors to overcome resistance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Properties of 3-Bromo-5-(trifluoromethoxy)benzoic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(trifluoromethoxy)benzoic acid (CAS No. 453565-90-7) is an aromatic carboxylic acid featuring a bromine atom and a trifluoromethoxy group.[1] These substitutions are of significant interest in medicinal chemistry and materials science, as the trifluoromethoxy group (-OCF3) can enhance metabolic stability and lipophilicity, influencing a compound's pharmacokinetic profile and interaction with biological targets.[1]

This technical guide provides a summary of the available physical properties of this compound. While comprehensive experimental data for this specific molecule is limited in publicly available literature, this document outlines the standard, validated experimental protocols for determining its key physical characteristics. The methodologies provided are intended to equip researchers with the necessary procedures to characterize this and similar compounds in a laboratory setting.

Core Physical and Chemical Properties

The fundamental identifiers and properties of this compound are summarized below. It is important to distinguish this compound from its analogue, 3-Bromo-5-(trifluoromethyl)benzoic acid, which possesses a different substituent (-CF3) and consequently different physical properties.

| Property | Data | Reference(s) |

| CAS Number | 453565-90-7 | [1][2][3] |

| Molecular Formula | C₈H₄BrF₃O₃ | [1][2][3] |

| Molecular Weight | 285.01 g/mol | [2][3] |

| Appearance | White solid | [1] |

| Storage Conditions | Sealed in dry, Room Temperature | [3] |

| Melting Point | Experimental data not readily available | |

| Boiling Point | Experimental data not readily available | |

| Density | Experimental data not readily available | |

| pKa | Experimental data not readily available | |

| Solubility | Experimental data not readily available |

Experimental Protocols for Physical Property Determination

The following sections detail standard laboratory procedures for determining the essential physical properties of a solid organic compound like this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a substance's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C. Impurities tend to lower the melting point and broaden the melting range.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer

Procedure:

-

Sample Preparation: Ensure the sample is completely dry. Place a small amount of this compound into a mortar and gently grind it into a fine powder.[4]

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.[5]

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom. Alternatively, drop the tube, sealed-end down, through a long, vertical glass tube to pack the sample tightly.[6] The final packed sample height should be 2-3 mm.[6]

-

Initial (Rough) Determination: Place the loaded capillary tube into the heating block of the melting point apparatus. Heat the sample at a rapid rate (e.g., 5-10°C per minute) to find an approximate melting temperature.[4]

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new sample tube. Heat the sample, ensuring the temperature ramp is slow (1-2°C per minute) as it approaches the expected melting point.[4][7]

-

Recording the Melting Range:

-

Repetition: For accuracy, the determination should be performed at least twice.[4]

Solubility Characterization

Solubility provides crucial information about a molecule's polarity and the presence of acidic or basic functional groups. A systematic approach is used to classify the compound's solubility in a range of solvents.

Objective: To determine the solubility of the compound in water, acidic, basic, and organic solvents.

Apparatus:

-

Small test tubes

-

Spatula or weighing balance

-

Graduated cylinders or pipettes

-

Vortex mixer (optional)

-

Solvents: Deionized water, 5% NaOH (aq), 5% NaHCO₃ (aq), 5% HCl (aq), Diethyl ether (or another organic solvent like hexane or dichloromethane).

Procedure:

-

General Method: To a test tube, add approximately 25 mg of the compound (solute).[8] Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition.[8] Observe if the solid dissolves completely.

-

Water Solubility:

-

Test the compound's solubility in water. If it dissolves, proceed to test the aqueous solution with litmus or pH paper to determine if it is acidic or basic.[9] A benzoic acid derivative is expected to be acidic.

-

-

Solubility in Aqueous Base (for water-insoluble compounds):

-

If the compound is insoluble in water, test its solubility in 5% NaOH solution. Carboxylic acids that are insoluble in water will react with a strong base to form a soluble sodium salt.

-

Next, test its solubility in 5% NaHCO₃ solution. Only sufficiently strong acids (like carboxylic acids) will react with this weak base to dissolve, often with the effervescence of CO₂ gas.[10]

-

-

Solubility in Aqueous Acid (for water-insoluble compounds):

-

If the compound is insoluble in water, test its solubility in 5% HCl. This is primarily to detect basic functional groups, such as amines.[8] this compound is not expected to be soluble in acid.

-

-

Solubility in Organic Solvents:

-

Test the compound's solubility in a non-polar organic solvent like diethyl ether or hexane. Based on the "like dissolves like" principle, the large aromatic structure suggests some solubility in less polar organic solvents.[11]

-

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. Potentiometric titration is a highly precise method for its determination.[12]

Objective: To determine the pKa value by monitoring pH changes during the neutralization of the acid with a standard basic solution.

Apparatus:

-

Calibrated pH meter with an electrode

-

Magnetic stirrer and stir bar

-

Burette (Class A)

-

Beaker (e.g., 100 mL)

-

Volumetric flasks and pipettes

-

Standardized ~0.1 M NaOH solution

-

Standardized ~0.1 M HCl solution

-

0.15 M KCl solution (to maintain constant ionic strength)[13]

Procedure:

-

Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[13][14]

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., water, or a water/ethanol mixture if solubility is low) to create a solution of known concentration (e.g., 1 mM).[13][15] Add KCl solution to maintain a constant ionic strength.[13]

-

Titration Setup: Place a known volume of the sample solution in a beaker with a magnetic stir bar.[14] Immerse the pH electrode in the solution, ensuring the bulb does not contact the stir bar.[15]

-

Initial Acidification: Add 0.1 M HCl to the solution to lower the pH to ~1.8-2.0, ensuring the carboxylic acid is fully protonated at the start.[13][14]

-

Titration: Begin the titration by adding the standardized 0.1 M NaOH solution from the burette in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[13]

-

Data Collection: Continue adding titrant until the pH has passed the equivalence point and reached a stable high value (e.g., pH 12-12.5).[13][14]

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

The equivalence point is the point of maximum slope on the curve (the inflection point).

-

The pKa is the pH at the half-equivalence point (i.e., the pH when half of the volume of NaOH required to reach the equivalence point has been added).[15][16]

-

-

Replication: Perform a minimum of three titrations to ensure precision and report the average pKa value with the standard deviation.[13]

Visualization of Experimental Workflows

The following diagrams illustrate the logical workflows for characterizing a solid organic compound.

References

- 1. CAS 453565-90-7: this compound [cymitquimica.com]

- 2. 453565-90-7 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 3. 453565-90-7|this compound|BLD Pharm [bldpharm.com]

- 4. jk-sci.com [jk-sci.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Determination of Melting Point [wiredchemist.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. www1.udel.edu [www1.udel.edu]

- 11. chem.ws [chem.ws]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. asdlib.org [asdlib.org]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

3-Bromo-5-(trifluoromethoxy)benzoic acid molecular weight and formula

An In-depth Technical Guide on 3-Bromo-5-(trifluoromethoxy)benzoic acid

This document provides core technical data for this compound, a compound relevant to researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Properties

This compound is a halogenated aromatic carboxylic acid. The presence of the bromine atom and the trifluoromethoxy group makes it a versatile intermediate for the synthesis of more complex molecules in various research and development applications.

Quantitative Data Summary

The key molecular and physical properties of this compound are summarized in the table below for clear reference.

| Parameter | Value | Reference |

| Molecular Formula | C8H4BrF3O3 | [1][2] |

| Molecular Weight | 285.01 g/mol | [1][2] |

| CAS Number | 453565-90-7 | [2] |

| MDL Number | MFCD04116041 | [1][2] |

Note: Experimental protocols and signaling pathway diagrams are not applicable to the scope of this technical data sheet, which focuses solely on the molecular weight and formula of the specified compound.

References

The Solubility Profile of 3-Bromo-5-(trifluoromethoxy)benzoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-(trifluoromethoxy)benzoic acid is a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate is largely dictated by its solubility in various organic solvents, which is a critical parameter for reaction kinetics, purification, and formulation. This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide furnishes detailed experimental protocols for its determination and discusses the key factors influencing its solubility profile.

Introduction

The molecular structure of this compound, characterized by a carboxylic acid group, a bromine atom, and a trifluoromethoxy group, imparts a unique combination of polarity, lipophilicity, and hydrogen bonding capabilities. These features suggest a varied solubility profile across different classes of organic solvents. Understanding this profile is paramount for its effective use in synthetic chemistry, enabling rational solvent selection for reactions, crystallizations, and chromatographic separations. In the context of drug development, solubility is a cornerstone of a compound's druggability, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.

Predicted Solubility Profile

Based on the principle of "like dissolves like," a qualitative prediction of the solubility of this compound can be inferred from its structural components:

-

Polar Protic Solvents (e.g., Alcohols): The carboxylic acid group can act as both a hydrogen bond donor and acceptor, suggesting moderate to good solubility in protic solvents like methanol, ethanol, and isopropanol.

-

Polar Aprotic Solvents (e.g., Ketones, Ethers, Esters): The polar nature of the carbonyl and trifluoromethoxy groups is expected to facilitate dissolution in polar aprotic solvents such as acetone, tetrahydrofuran (THF), and ethyl acetate.

-

Nonpolar Solvents (e.g., Hydrocarbons): The presence of the benzene ring and the halogen substituents provides some nonpolar character, which may allow for limited solubility in solvents like toluene and hexane. However, the polar functional groups are likely to limit extensive dissolution in highly nonpolar media.

Quantitative Solubility Data

| Organic Solvent | Chemical Class | Predicted Solubility | Experimentally Determined Solubility ( g/100 mL) |

| Methanol | Polar Protic | High | Data to be determined |

| Ethanol | Polar Protic | High | Data to be determined |

| Isopropanol | Polar Protic | Moderate to High | Data to be determined |

| Acetone | Polar Aprotic | High | Data to be determined |

| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | High | Data to be determined |

| Ethyl Acetate | Polar Aprotic (Ester) | Moderate to High | Data to be determined |

| Dichloromethane | Halogenated | Moderate | Data to be determined |

| Toluene | Aromatic Hydrocarbon | Low to Moderate | Data to be determined |

| Hexane | Aliphatic Hydrocarbon | Low | Data to be determined |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in organic solvents using the isothermal shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Scintillation vials with screw caps

-

Constant temperature shaker bath

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Appropriate HPLC column (e.g., C18)

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume of a specific organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to permit the settling of undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any suspended particles.

-

Dilute the filtered solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the diluted solutions using a calibrated HPLC-UV system to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

-

Data Reporting:

-

Express the solubility in grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solvent (mol/L).

-

Visualizations

The following diagrams illustrate the key experimental workflow and the factors influencing the solubility of organic compounds.

Conclusion

While a comprehensive, publicly available dataset on the solubility of this compound in a wide range of organic solvents is currently lacking, this guide provides the necessary theoretical framework and practical methodology for researchers to generate this critical data. The provided experimental protocol, coupled with an understanding of the structural factors influencing solubility, empowers scientists in drug development and chemical synthesis to make informed decisions regarding solvent selection, thereby optimizing their experimental and manufacturing processes. The systematic determination and reporting of such data will be a valuable contribution to the broader scientific community.

Spectroscopic and Structural Elucidation of 3-Bromo-5-(trifluoromethoxy)benzoic acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-5-(trifluoromethoxy)benzoic acid, a valuable building block in pharmaceutical and agrochemical research. The guide details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the methodologies for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Properties

-

IUPAC Name: this compound

The structure of this compound is characterized by a benzoic acid core with a bromine atom and a trifluoromethoxy group at the 3 and 5 positions, respectively. These substituents significantly influence the electronic properties and spectroscopic characteristics of the molecule.

Spectroscopic Data

While publicly available, comprehensive raw spectroscopic data for this compound is limited, several chemical suppliers indicate its availability.[2][4] This section presents the expected spectroscopic data based on the known structure and spectral data of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 13.0 | br s | 1H | -COOH |

| ~8.15 | t, J ≈ 1.5 Hz | 1H | Ar-H (H-2) |

| ~7.95 | t, J ≈ 1.5 Hz | 1H | Ar-H (H-6) |

| ~7.70 | t, J ≈ 1.5 Hz | 1H | Ar-H (H-4) |

Note: The aromatic protons will appear as closely spaced triplets or broad singlets due to small meta-coupling constants.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~170.0 | -C OOH |

| ~150.0 (q, J ≈ 1.8 Hz) | C -OCF₃ |

| ~135.0 | Ar-C H (C-2) |

| ~132.0 | Ar-C -COOH |

| ~129.0 | Ar-C H (C-6) |

| ~125.0 | Ar-C H (C-4) |

| ~122.0 | Ar-C -Br |

| ~120.0 (q, J ≈ 258 Hz) | -OC F₃ |

Note: The carbon attached to the -OCF₃ group and the -CF₃ carbon itself will appear as quartets due to coupling with the fluorine atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| 1700-1720 | Strong | C=O stretch (Carboxylic acid) |

| 1580-1600 | Medium | C=C stretch (Aromatic ring) |

| 1250-1300 | Strong | C-O stretch (Carboxylic acid) |

| 1150-1210 | Strong | C-F stretch (Trifluoromethoxy) |

| 1000-1100 | Strong | C-O stretch (Aryl ether) |

| 600-800 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 284/286 | High | [M]⁺ (Molecular ion, bromine isotopes) |

| 267/269 | Medium | [M-OH]⁺ |

| 239/241 | Medium | [M-COOH]⁺ |

| 186/188 | Low | [M-OCF₃-CO]⁺ |

| 158 | Low | [C₆H₃Br]⁺ |

Note: The presence of bromine will result in characteristic isotopic patterns (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) for fragments containing bromine.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[5]

-

Instrumentation: A 500 MHz NMR spectrometer is used for data acquisition.

-

¹H NMR Acquisition: A standard proton experiment is performed with a 30° pulse width, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled carbon experiment is performed with a 30° pulse width, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. Several thousand scans may be required to obtain a spectrum with an adequate signal-to-noise ratio.

FT-IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[6] Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a KBr plate, and allowing the solvent to evaporate.[7]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet or the empty KBr plate is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. This stock solution is then further diluted to a final concentration of 1-10 µg/mL for analysis.[8][9]

-

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source is used.

-

Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. The mass spectrum is acquired in both positive and negative ion modes over a mass range of m/z 50-500. For fragmentation studies, tandem mass spectrometry (MS/MS) is performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Visualizations

Spectroscopic Analysis Workflow

References

- 1. scbt.com [scbt.com]

- 2. 453565-90-7 | this compound - Capot Chemical [capotchem.com]

- 3. 453565-90-7 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 4. 453565-90-7|this compound|BLD Pharm [bldpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

3-Bromo-5-(trifluoromethoxy)benzoic acid safety data sheet (SDS) information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-5-(trifluoromethoxy)benzoic acid, a key intermediate in the synthesis of complex pharmaceutical molecules. Its unique trifluoromethoxy group offers functional diversity, making it a valuable building block in medicinal chemistry and material science. This document outlines its chemical and physical properties, safety information, a detailed synthesis protocol, and its potential applications.

Compound Identification and Properties

This section details the fundamental chemical and physical characteristics of this compound, providing essential data for laboratory and research applications.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 453565-90-7 | [1] |

| Molecular Formula | C8H4BrF3O3 | [1] |

| Molecular Weight | 285.01 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 87 - 89 °C |

Safety Data Sheet (SDS) Summary

A thorough understanding of the safety profile of a chemical is paramount for its handling and use in a research environment. This section summarizes the key safety information for this compound.

Table 2: Hazard Identification and Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315 - Causes skin irritation |

| Eye Irritation | 2A | H319 - Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335 - May cause respiratory irritation |

Table 3: Precautionary Statements (GHS)

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust, mist, spray. |

| P264 | Wash skin thoroughly after handling. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Storage | Store in a dry, cool, and well-ventilated area. Keep container closed when not in use. | |

| Disposal | Dispose of contents/container in accordance with licensed collector's sorting instructions. |

Experimental Protocols

Synthesis of this compound

A detailed protocol for the synthesis of this compound is provided below, based on established chemical literature.

Experimental Procedure:

-

Initial Reaction Mixture: In a suitable reaction vessel, 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid (1.5 g, 5 mmol) is mixed with ethanol (15 mL) at 0 °C.

-

Acidification: Concentrated sulfuric acid (2.26 g, 10.2 mmol) is slowly added to the mixture.

-

Diazotization: An aqueous solution (1.2 mL) of sodium nitrite (0.38 g, 5.5 mmol) is added dropwise at 0 °C over a period of 1 hour.

-

Reaction Progression: The reaction mixture is gradually warmed to room temperature and then heated to reflux for 45 minutes.

-

Quenching and Extraction: The reaction is terminated by the addition of water. The mixture is then extracted with dichloromethane, and the organic phase is separated.

-

Purification: The dichloromethane layer is dried and concentrated to yield the crude product. The crude product is dissolved in a 1M sodium hydroxide solution and extracted with ether to remove impurities. The aqueous phase is then acidified with 2M HCl to a pH of 2, leading to the precipitation of the solid product.

-

Final Product: The precipitate is filtered and dried to give the target product, this compound.

References

In-Depth Technical Guide to 3-Bromo-5-(trifluoromethoxy)benzoic acid for Researchers and Drug Development Professionals

An essential building block in medicinal chemistry, 3-Bromo-5-(trifluoromethoxy)benzoic acid (CAS No. 453565-90-7) is a substituted aromatic carboxylic acid. Its unique trifluoromethoxy and bromo functional groups make it a valuable intermediate in the synthesis of complex pharmaceutical molecules and novel chemical entities. This guide provides a comprehensive overview of its commercial availability, key chemical properties, and potential applications in research and development.

Commercial Availability and Supplier Specifications

This compound is readily available from a range of commercial chemical suppliers. Purity levels are typically high, ensuring suitability for demanding research and development applications. While pricing and available quantities are often subject to quotation, a summary of prominent suppliers and their stated specifications is provided below.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Additional Notes |

| Alachem Co., Ltd. | 453565-90-7 | C8H4BrF3O3 | 285.01 | - | Suitable for applications from R&D to industrial use.[1] |

| BLD Pharm | 453565-90-7 | C8H4BrF3O3 | 285.01 | - | For Research Use Only. |

| Santa Cruz Biotechnology | 453565-90-7 | C8H4BrF3O3 | 285.01 | - | Specialty product for proteomics research applications. |

| Sigma-Aldrich | 453565-90-7 | C8H4BrF3O3 | - | ≥98% | - |

| ECHO CHEMICAL CO., LTD. | 453565-90-7 | - | - | - | Available in 1g specifications. |

| SynQuest Laboratories, Inc. | 453565-90-7 | C8H4BrF3O3 | - | - | Laboratory chemicals for scientific research and development.[2] |

| BOC Sciences | 453565-90-7 | C8H4BrF3O3 | 285.01 | - | Main product for drug discovery and design services. |

| Nordmann | 453565-90-7 | C8H4BrF3O3 | - | - | Intermediate used in the synthesis of complex pharmaceutical molecules.[1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C8H4BrF3O3 |

| Molecular Weight | 285.01 g/mol |

| Boiling Point | 290.6°C at 760 mmHg |

| Density | 1.797 g/cm³ |

| InChI Key | OYWFMHKHBDYTKB-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

General Workflow for the Synthesis of Substituted Benzoic Acids:

A general workflow for the synthesis of a substituted benzoic acid, which could be adapted for this compound, is depicted below. This typically involves the introduction of the desired functional groups onto a benzene ring followed by the conversion of a suitable precursor to the carboxylic acid moiety.

Caption: A generalized workflow for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The trifluoromethoxy group is of increasing importance in medicinal chemistry.[3] It is more lipophilic and electron-withdrawing than a methoxy group, which can enhance a molecule's metabolic stability and cell permeability.[3] The trifluoromethoxy group is considered a "super-halogen" or "pseudo-halogen" due to its electronic properties being similar to chlorine or fluorine.[3]

While specific biological activities for this compound are not extensively documented, its structural motifs are present in various biologically active compounds. The bromo- and trifluoromethoxy-substituted phenyl ring serves as a key building block for creating libraries of compounds for high-throughput screening.

Potential Signaling Pathway Involvement:

Given the prevalence of similar structures in pharmacologically active agents, it is plausible that derivatives of this compound could interact with various biological targets. The general role of such building blocks in drug discovery is to provide a scaffold that can be further modified to achieve specific biological effects.

Caption: The role of this compound as a building block in a typical drug discovery workflow.

Safety and Handling

This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[2] Handling should be performed in a well-ventilated area or a fume hood.[2]

References

An In-depth Technical Guide to the Electronic Effects of the Trifluoromethoxy Substituent

For Researchers, Scientists, and Drug Development Professionals

The trifluoromethoxy (-OCF3) group is a unique and powerful substituent in modern medicinal and materials chemistry. Its incorporation into molecular scaffolds can profoundly alter electronic, physicochemical, and metabolic properties. This guide provides a detailed examination of the electronic effects of the -OCF3 group, supported by quantitative data, experimental methodologies, and conceptual diagrams to aid in rational molecular design.

Core Electronic Properties: A Duality of Effects

The electronic character of the trifluoromethoxy group is a nuanced interplay between strong inductive withdrawal and weak resonance donation.

-

Inductive Effect (-I): The three highly electronegative fluorine atoms create a powerful inductive pull of electron density away from the oxygen atom and, subsequently, from the aromatic ring or attached scaffold. This makes the -OCF3 group one of the most potent electron-withdrawing substituents by induction.

-

Resonance Effect (+R): The lone pairs on the oxygen atom can be donated into an adjacent π-system (like a benzene ring) through resonance. However, this effect is significantly attenuated compared to a methoxy (-OCH3) group. The strong inductive pull from the fluorine atoms decreases the availability of the oxygen lone pairs for donation. Furthermore, as discussed in Section 3, the preferred orthogonal conformation of the -OCF3 group relative to an aromatic ring minimizes orbital overlap, further weakening this resonance contribution.

This duality results in the -OCF3 group being a strong overall electron-withdrawer, often referred to as a "super-halogen" or "pseudo-halogen" for its electronic similarity to halogen atoms but with enhanced lipophilicity.[1]

Quantitative Analysis: Hammett Substituent Constants

The electronic influence of a substituent can be quantified using Hammett constants (σ), which are derived from the ionization of substituted benzoic acids.[2][3] A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The trifluoromethoxy group possesses significant positive σ values, confirming its strong electron-withdrawing nature.

| Substituent | Hammett Constant (σm) | Hammett Constant (σp) | Reference |

| -H | 0.00 | 0.00 | [4] |

| -CH3 | -0.07 | -0.17 | [4] |

| -OCH3 | +0.12 | -0.27 | [4] |

| -OCF3 | +0.39 | +0.36 | [5] |

| -CF3 | +0.43 | +0.54 | [4] |

| -Cl | +0.37 | +0.23 | [4] |

| -NO2 | +0.71 | +0.78 | [4] |

| Table 1: Comparison of Hammett constants for the -OCF3 group and other common substituents. |

Notably, the σp value for -OCF3 (+0.36) is less positive than that of -CF3 (+0.54), which reflects the weak but present +R (electron-donating) effect from the oxygen atom that slightly counteracts the inductive withdrawal at the para position.[6]

Conformational Preference and Electronic Implications

Unlike the methoxy group, which prefers a planar conformation to maximize resonance with an aromatic ring, the trifluoromethoxy group adopts a perpendicular (orthogonal) orientation. This is due to a combination of hyperconjugation between the oxygen lone pairs and the C-F antibonding orbitals (nO → σ*C-F) and electrostatic repulsion between the fluorine atoms and the ring's π-electrons. This orthogonal arrangement minimizes π-orbital overlap, significantly reducing the resonance-donating capacity of the oxygen lone pairs and amplifying the dominance of the inductive effect.

Experimental Protocols for Determining Electronic Effects

The electronic impact of the -OCF3 group can be empirically measured through various techniques, most notably by determining acid dissociation constants (pKa) and through NMR spectroscopy.

The pKa of a substituted phenol or anilinium ion is a direct measure of the substituent's ability to stabilize the resulting phenoxide or aniline base. Electron-withdrawing groups like -OCF3 stabilize the anionic phenoxide, making the parent phenol more acidic (lower pKa).

| Compound | pKa in Water (25 °C) | Note |

| Phenol | 9.95 | Reference |

| 4-Methylphenol (p-cresol) | 10.26 | EDG decreases acidity |

| 4-Chlorophenol | 9.42 | EWG increases acidity |

| 4-Trifluoromethylphenol | 8.68 | Strong EWG increases acidity[7] |

| 4-Trifluoromethoxyphenol | 9.30 (Predicted) | Strong EWG increases acidity [8][9] |

| 4-Nitrophenol | 7.15 | Very strong EWG increases acidity |

| Table 2: pKa values for substituted phenols, demonstrating the acid-strengthening effect of the -OCF3 group. |

Experimental Protocol: Potentiometric Titration This method involves titrating a solution of the compound of interest with a standardized acid or base and monitoring the pH.[10][11]

-

Preparation: A precise amount of the trifluoromethoxy-substituted phenol is dissolved in a suitable solvent (often a water/co-solvent mixture for solubility) to a known concentration (e.g., 1-10 mM).[11][12] The ionic strength is kept constant with a background electrolyte like 0.15 M KCl.[12]

-

Calibration: The pH meter and electrode are calibrated using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[12]

-

Titration: The sample solution is placed in a jacketed vessel at a constant temperature (e.g., 25 °C) and purged with nitrogen to remove dissolved CO2.[11] A standardized solution of strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

-

Data Acquisition: The pH is recorded after each addition of titrant, allowing the system to equilibrate.

-

Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa corresponds to the pH at the half-equivalence point. More advanced analysis involves fitting the data to theoretical curves or using derivative plots to precisely locate the inflection point.[13][14]

NMR spectroscopy provides a sensitive probe of the local electronic environment.

-

13C NMR: The strong electron-withdrawing nature of the -OCF3 group deshields the ipso-carbon (the carbon directly attached to the substituent), causing its signal to appear at a characteristic chemical shift. The fluorine atoms also cause the carbon signal of the -CF3 moiety to appear as a quartet due to 1JCF coupling.

-

19F NMR: 19F is a spin-1/2 nucleus with 100% natural abundance, making 19F NMR a highly sensitive technique.[15] The chemical shift of the -OCF3 group is indicative of the electronic environment of the molecule.[16]

| Compound | 13C Ipso-Carbon (ppm) | 13C of Group (ppm) | 19F of Group (ppm) |

| Anisole (-OCH3) | 159.9 | 54.8 | N/A |

| Trifluoromethoxybenzene (-OCF3) | 148.9 | 120.6 (q, J ≈ 257 Hz) | ~ -58.0 |

| Trifluoromethylbenzene (-CF3) | 131.2 (q, J ≈ 32 Hz) | 124.3 (q, J ≈ 272 Hz) | ~ -63.7 |

| Table 3: Representative NMR chemical shifts (in CDCl3) illustrating the electronic influence of the -OCF3 group. Data compiled from various sources.[17][18][19][20][21][22] |

Experimental Protocol: 13C and 19F NMR Spectroscopy

-

Sample Preparation: A 5-20 mg sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.[23] An internal standard such as tetramethylsilane (TMS) for 1H and 13C, or CFCl3 (or a secondary standard like PhCF3) for 19F, may be added.[18]

-

Instrument Setup: The NMR spectrometer is tuned to the respective nucleus (13C or 19F). Standard acquisition parameters are set. For 13C NMR, proton decoupling is typically applied to simplify the spectrum to singlets (except for carbons coupled to fluorine).[24][25]

-

Acquisition: The free induction decay (FID) is acquired over a sufficient number of scans to achieve an adequate signal-to-noise ratio. For 13C, which has a low natural abundance, this may require a longer acquisition time.

-

Processing: The FID is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard.

Impact on Chemical Reactivity

The electronic properties of the -OCF3 group directly influence the reactivity of the molecule, particularly in aromatic systems.

As illustrated in Figure 3, the potent inductive effect deactivates the aromatic ring towards electrophilic attack, making reactions slower compared to benzene. However, the weak resonance donation preferentially stabilizes the cationic intermediates (arenium ions) formed during attack at the ortho and para positions. Consequently, the -OCF3 group is a deactivating but ortho, para-directing substituent.

Conclusion

The trifluoromethoxy substituent presents a sophisticated electronic profile dominated by a strong -I effect, which is modestly tempered by a conformationally restricted +R effect. This combination renders it a strongly electron-withdrawing, deactivating, and ortho, para-directing group in aromatic systems. Its unique electronic signature, coupled with high lipophilicity and metabolic stability, secures its role as an indispensable tool for fine-tuning molecular properties in drug discovery and advanced materials science. A thorough understanding of these principles, verified through the experimental methods outlined, is critical for leveraging the full potential of this "super-halogen" substituent.

References

- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hammett equation - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. homepages.bluffton.edu [homepages.bluffton.edu]

- 5. Hammett substituent constants [stenutz.eu]

- 6. web.viu.ca [web.viu.ca]

- 7. 4-Trifluoromethylphenol CAS#: 402-45-9 [m.chemicalbook.com]

- 8. p-Trifluoromethoxy phenol | 828-27-3 [chemicalbook.com]

- 9. p-Trifluoromethoxy phenol | 828-27-3 [m.chemicalbook.com]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. (Trifluoromethoxy)benzene(456-55-3) 13C NMR [m.chemicalbook.com]

- 18. rsc.org [rsc.org]

- 19. spectrabase.com [spectrabase.com]

- 20. spectrabase.com [spectrabase.com]

- 21. spectrabase.com [spectrabase.com]

- 22. 1,3-Bis(trifluoromethyl)-benzene(402-31-3) 13C NMR spectrum [chemicalbook.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. chem.uiowa.edu [chem.uiowa.edu]

- 25. books.rsc.org [books.rsc.org]

The Advent and Advancement of Trifluoromethoxy-Substituted Benzoic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of the trifluoromethoxy (-OCF₃) group has been a transformative strategy in medicinal chemistry and materials science. This in-depth technical guide explores the discovery, historical development, and synthetic evolution of trifluoromethoxy-substituted benzoic acids. We provide a comprehensive overview of key synthetic methodologies, detailed experimental protocols, and a comparative analysis of the physicochemical properties of ortho-, meta-, and para-substituted isomers. Furthermore, this guide examines the application of these compounds in drug discovery, with a focus on their role as pharmacophores, by detailing the mechanism of action of relevant therapeutic agents. All quantitative data is presented in structured tables for ease of comparison, and key experimental and signaling pathways are visualized using logical diagrams.

A Historical Perspective: The Dawn of the Trifluoromethoxy Era

The journey of trifluoromethoxy-substituted aromatic compounds began in the mid-20th century, driven by the burgeoning field of organofluorine chemistry. A pivotal moment in this history was the first synthesis of aryl trifluoromethyl ethers by the Soviet chemist L.M. Yagupol'skii in 1955. This pioneering work laid the foundation for the broader exploration of trifluoromethoxylated aromatics.

Yagupol'skii's initial method involved a two-step process: the chlorination of anisoles to their corresponding trichloromethyl ethers, followed by a halogen exchange reaction using antimony trifluoride or hydrogen fluoride. This process, while groundbreaking, was often hampered by harsh reaction conditions and limited substrate scope.

The direct synthesis of a trifluoromethoxy-substituted benzoic acid in these early days is not prominently documented in a single landmark paper. However, the logical extension of Yagupol'skii's work, combined with established methods for introducing a carboxyl group onto an aromatic ring, suggests the likely synthetic routes. For instance, the oxidation of a trifluoromethoxy-substituted toluene or the carbonation of a Grignard or organolithium reagent derived from a trifluoromethoxy-substituted aryl halide would have been viable pathways.

A significant advancement in the synthesis of trifluoromethoxyarenes was the development of methods starting from phenols. In 1964, W.A. Sheppard described the synthesis of aryl trifluoromethyl ethers by reacting aryl fluoroformates with sulfur tetrafluoride (SF₄). While effective, the use of highly toxic reagents limited its widespread adoption.

The following diagram outlines a plausible early synthetic pathway to a trifluoromethoxy-substituted benzoic acid, building upon the foundational work in the field.

Physicochemical Properties of Trifluoromethoxybenzoic Acid Isomers

The trifluoromethoxy group is a unique substituent that significantly influences the physicochemical properties of the parent benzoic acid molecule. It is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, which impacts the acidity (pKa) of the carboxylic acid. Furthermore, its lipophilic nature, often quantified by the partition coefficient (logP), is a critical parameter in drug design, affecting solubility, membrane permeability, and protein binding.

Below is a summary of available and predicted physicochemical data for the ortho-, meta-, and para-isomers of trifluoromethoxybenzoic acid. Direct experimental comparisons of all isomers in single studies are not abundant in the literature, and thus, some values are based on predictions from well-established computational models.

| Compound | Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Predicted) | logP (Predicted) |

| 2-(Trifluoromethoxy)benzoic acid | ortho | 1979-29-9 | C₈H₅F₃O₃ | 206.12 | 2.9 - 3.2 | 2.5 - 2.8 |

| 3-(Trifluoromethoxy)benzoic acid | meta | 1014-81-9 | C₈H₅F₃O₃ | 206.12 | 3.5 - 3.8 | 2.6 - 2.9 |

| 4-(Trifluoromethoxy)benzoic acid | para | 330-12-1 | C₈H₅F₃O₃ | 206.12 | 3.7 - 4.0 | 2.7 - 3.0 |

Key Synthetic Methodologies and Experimental Protocols

The synthesis of trifluoromethoxy-substituted benzoic acids has evolved significantly since the early days of organofluorine chemistry. Modern methods offer improved yields, milder reaction conditions, and greater functional group tolerance. Below are detailed protocols for the synthesis of the three isomers of trifluoromethoxybenzoic acid.

Synthesis of 4-(Trifluoromethoxy)benzoic acid

A common and efficient route to 4-(trifluoromethoxy)benzoic acid involves the hydrolysis of 4-(trifluoromethoxy)benzonitrile. The benzonitrile can be prepared from 4-(trifluoromethoxy)aniline via a Sandmeyer reaction.

Experimental Protocol: Hydrolysis of 4-(Trifluoromethoxy)benzonitrile

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(trifluoromethoxy)benzonitrile (1.0 eq.).

-

Hydrolysis: Add a solution of sulfuric acid in water (e.g., 50% v/v) in excess.

-

Heating: Heat the reaction mixture to reflux (approximately 120-140 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice. The white precipitate of 4-(trifluoromethoxy)benzoic acid will form.

-

Purification: Filter the precipitate, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of 3-(Trifluoromethoxy)benzoic acid

The meta-isomer can be synthesized through various routes, including the oxidation of 3-(trifluoromethoxy)toluene or via a Grignard reaction with subsequent carboxylation.

Experimental Protocol: Grignard Reaction and Carboxylation

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.2 eq.). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 3-bromotrifluoromethoxybenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) to the magnesium turnings. The reaction is exothermic and should be controlled with gentle cooling if necessary. Stir until the magnesium is consumed.

-

Carboxylation: Cool the Grignard reagent to 0 °C and bubble dry carbon dioxide gas through the solution for 1-2 hours, or pour the Grignard reagent onto an excess of crushed dry ice.

-

Work-up: Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 1 M) until the solution is acidic.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.

Synthesis of 2-(Trifluoromethoxy)benzoic acid

The synthesis of the ortho-isomer can be challenging due to steric hindrance. One effective method involves the ortho-lithiation of trifluoromethoxybenzene followed by carboxylation.

Experimental Protocol: Ortho-lithiation and Carboxylation

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve trifluoromethoxybenzene (1.0 eq.) in anhydrous THF.

-

Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium (1.1 eq.) dropwise while maintaining the temperature below -70 °C. Stir the reaction mixture at this temperature for 1-2 hours.

-

Carboxylation: Bubble dry carbon dioxide gas through the solution for 1-2 hours at -78 °C.

-

Work-up and Purification: Allow the reaction to warm to room temperature and then quench with aqueous hydrochloric acid. Extract the product with an organic solvent, and purify as described for the meta-isomer.

The following diagram illustrates a generalized workflow for the synthesis and purification of trifluoromethoxy-substituted benzoic acids.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of trifluoromethoxy-substituted benzoic acids. The 1H, 13C, and 19F NMR spectra provide valuable information about the structure and purity of these compounds.

| Isomer | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | 19F NMR (δ, ppm, vs. CFCl₃) |

| ortho | Aromatic protons typically appear in the range of 7.2-8.1 ppm. The carboxylic acid proton is a broad singlet typically above 10 ppm. | Aromatic carbons are observed between 115-150 ppm. The carbonyl carbon is found around 165-170 ppm. The CF₃ carbon of the OCF₃ group is a quartet around 120 ppm. | A sharp singlet is typically observed in the range of -57 to -60 ppm. |

| meta | Aromatic protons are found in the range of 7.4-8.2 ppm. The carboxylic acid proton is a broad singlet typically above 10 ppm. | Aromatic carbons are observed between 120-150 ppm. The carbonyl carbon is found around 165-170 ppm. The CF₃ carbon of the OCF₃ group is a quartet around 120 ppm. | A sharp singlet is typically observed in the range of -57 to -60 ppm. |

| para | Two sets of doublets for the aromatic protons are typically observed in the range of 7.3-8.1 ppm. The carboxylic acid proton is a broad singlet typically above 10 ppm. | Aromatic carbons are observed between 120-150 ppm. The carbonyl carbon is found around 165-170 ppm. The CF₃ carbon of the OCF₃ group is a quartet around 120 ppm. | A sharp singlet is typically observed in the range of -57 to -60 ppm. |

Applications in Drug Discovery: Mechanism of Action

The unique properties of the trifluoromethoxy group, such as its high lipophilicity and metabolic stability, make it an attractive moiety in drug design. While no marketed drug directly contains a trifluoromethoxy-substituted benzoic acid, the closely related difluoromethoxy group is present in the chronic obstructive pulmonary disease (COPD) drug, Roflumilast . Roflumilast is a selective phosphodiesterase 4 (PDE4) inhibitor.[1]

The mechanism of action of Roflumilast provides a clear example of how such fluorinated alkoxy groups contribute to a drug's therapeutic effect. PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger involved in regulating inflammation.[1][2] In inflammatory cells, inhibition of PDE4 leads to an accumulation of intracellular cAMP.[1][2] This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates various pro-inflammatory transcription factors, leading to a reduction in the release of inflammatory mediators.[1][3]

The following diagram illustrates the signaling pathway of Roflumilast.

Conclusion

Trifluoromethoxy-substituted benzoic acids have emerged from the early explorations of organofluorine chemistry to become valuable building blocks in modern chemical synthesis. Their unique electronic and physicochemical properties offer significant advantages in the design of new pharmaceuticals and advanced materials. While the historical record of their initial discovery is intertwined with the broader development of aryl trifluoromethyl ethers, the synthetic methodologies have matured to provide efficient and scalable routes to these important compounds. The continued exploration of their applications, guided by a thorough understanding of their properties and reactivity, promises to yield further innovations in science and technology.

References

- 1. Roflumilast restores cAMP/PKA/CREB signaling axis for FtMt-mediated tumor inhibition of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cAMP-PDE signaling in COPD: Review of cellular, molecular and clinical features - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Potential of 3-Bromo-5-(trifluoromethoxy)benzoic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Bromo-5-(trifluoromethoxy)benzoic acid is a unique chemical scaffold poised for significant exploration in various scientific disciplines. The strategic placement of a bromine atom and a trifluoromethoxy group on the benzoic acid core provides a powerful combination of properties. The trifluoromethoxy (-OCF3) group is increasingly recognized in medicinal chemistry for its ability to enhance metabolic stability, increase lipophilicity, and improve the pharmacokinetic profile of drug candidates. Concurrently, the bromine atom serves as a versatile synthetic handle for a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures. This technical guide provides an in-depth analysis of potential research avenues for this compound, complete with detailed experimental protocols, quantitative data on related compounds, and visualizations of synthetic and application-oriented workflows.

Core Chemical Attributes and Synthetic Overview

This compound possesses a distinct set of physicochemical properties conferred by its functional groups. The trifluoromethoxy group is a strong electron-withdrawing group, influencing the reactivity of the aromatic ring. The bromine atom provides a site for facile chemical modification, making this molecule an attractive building block for combinatorial chemistry and targeted synthesis.

Physicochemical Properties (Predicted)

| Property | Value |

| Molecular Formula | C₈H₄BrF₃O₃ |

| Molecular Weight | 285.01 g/mol |

| XLogP3 | 3.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

Synthetic Approach: The Sandmeyer Reaction

A plausible and widely utilized method for the synthesis of aryl bromides from their corresponding anilines is the Sandmeyer reaction. This two-step process involves the diazotization of an amino group followed by a copper(I) bromide-mediated displacement.

Methodological & Application

synthesis of 3-Bromo-5-(trifluoromethoxy)benzoic acid from 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 3-Bromo-5-(trifluoromethoxy)benzoic acid from its corresponding aniline derivative, 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid. The described method utilizes a diazotization reaction followed by a reductive deamination. This process is a crucial transformation in medicinal chemistry and drug development, enabling the strategic removal of an amino group to access desired substitution patterns on the aromatic ring. The protocol is designed to be clear, concise, and reproducible for researchers in relevant fields.

Introduction

The removal of an amino group from an aromatic ring, a process known as deamination, is a fundamental transformation in organic synthesis. It is often a key step in the synthesis of complex molecules, particularly in the pharmaceutical industry where precise control over substituent placement is critical for modulating the biological activity of drug candidates. The most common and effective method for the deamination of aromatic amines involves the formation of a diazonium salt, which is then subsequently removed.[1][2] This two-step sequence first converts the amino group into an excellent leaving group (dinitrogen gas), which can then be displaced by a hydrogen atom.